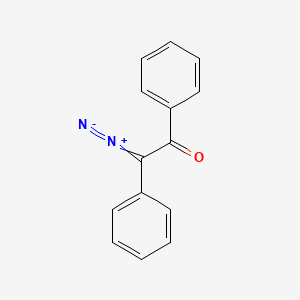

Ethanone, diazodiphenyl-

説明

The compound "Ethanone, diazodiphenyl-" (hypothetical structure: diphenyldiazenyl-substituted ethanone, Ph-N=N-Ph-CO-CH3) is a ketone derivative featuring a diazo (-N=N-) group bridging two phenyl rings. Diazodiphenyl ethanone likely serves as an intermediate in organic synthesis, particularly in coupling reactions or as a precursor for heterocyclic systems. Its diazo group may confer photochemical or thermal instability, common in diazenyl compounds, enabling applications in materials science or pharmaceuticals .

特性

CAS番号 |

3469-17-8 |

|---|---|

分子式 |

C14H10N2O |

分子量 |

222.24 g/mol |

IUPAC名 |

2-diazo-1,2-diphenylethanone |

InChI |

InChI=1S/C14H10N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H |

InChIキー |

LVLXAIROXMLXJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=[N+]=[N-])C(=O)C2=CC=CC=C2 |

正規SMILES |

C1=CC=C(C=C1)C(=[N+]=[N-])C(=O)C2=CC=CC=C2 |

他のCAS番号 |

3469-17-8 |

製品の起源 |

United States |

類似化合物との比較

Key Differences and Trends

Diazenyl vs. Simple Aromatic Substituents: Diazodiphenyl ethanone’s diazo group introduces redox and photochemical reactivity absent in acetophenone. For example, diazenyl groups participate in cycloadditions or serve as photoactive moieties, whereas acetophenone is primarily used for its ketone functionality . 1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}ethanone demonstrates how diazenyl groups enable conjugation with heterocycles (e.g., chalcones), enhancing bioactivity .

Halogenated Derivatives: Bromoethanones (e.g., 2-bromo-1-(furan-2-yl)ethanone) exhibit electrophilic reactivity, enabling nucleophilic substitutions to form oximes or quinolones . In contrast, diazodiphenyl ethanone may undergo diazo-group decomposition under similar conditions.

Heterocyclic Modifications: Tetrazole-substituted ethanones (e.g., 13a in ) show enhanced hydrogen-bonding capacity due to the tetrazole ring, improving binding to biological targets. Diazodiphenyl ethanone’s planar diazo group may instead favor π-π stacking interactions .

Research Findings and Data

Spectral Characterization (Hypothetical for Diazodiphenyl Ethanone)

While direct spectral data for diazodiphenyl ethanone are unavailable, analogous compounds suggest:

Thermal Stability

Diazenyl compounds often decompose exothermically at 80–120°C, whereas acetophenone is stable up to 200°C. This limits diazodiphenyl ethanone’s utility in high-temperature reactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。